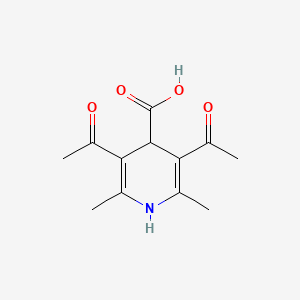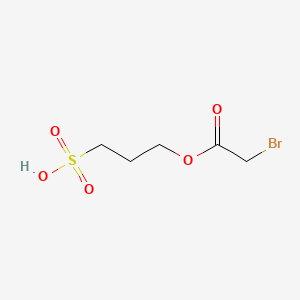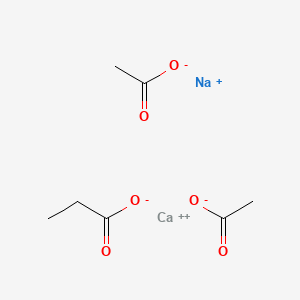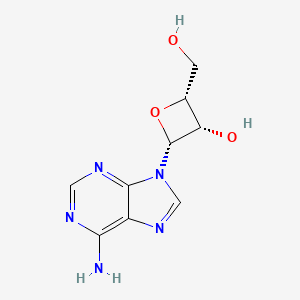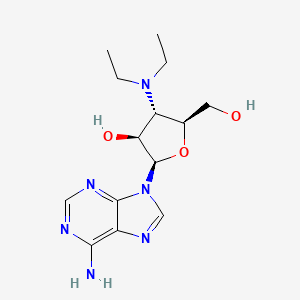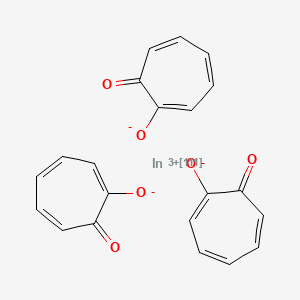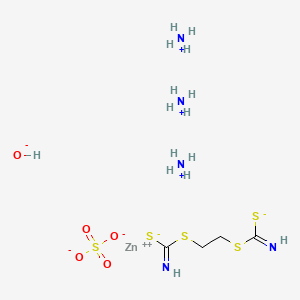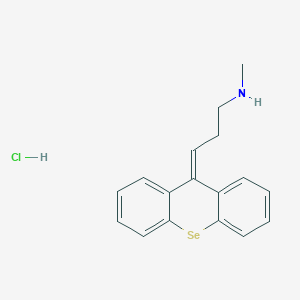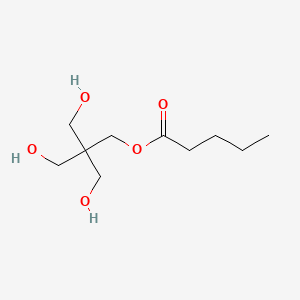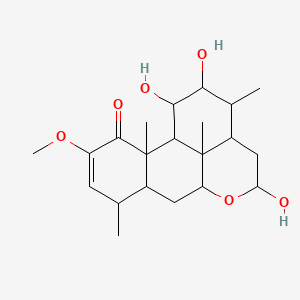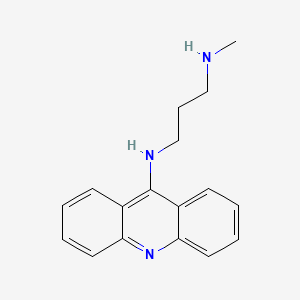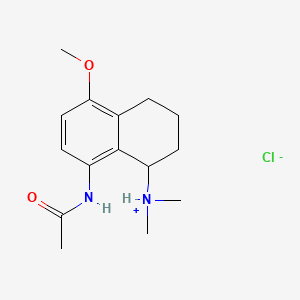
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide typically involves the condensation of 4-oxo-2-phenyl-4H-chromen-3-yl with methanesulfonamide. One common method includes the use of base-catalyzed reactions under mild conditions to achieve good yields . The reaction may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the process .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry principles to minimize environmental impact. Techniques such as microwave and ultrasound irradiation, solvent-free reactions, and the use of ionic liquids as solvents have been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives with altered functional groups.
Scientific Research Applications
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside
- N-(4-ET-PHENYL)-2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ACETAMIDE
- N-[4-({(2E)-2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]BENZENESULFONAMIDE
Uniqueness
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide is unique due to its specific combination of a chromone core, phenyl group, and methanesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6959-92-8 |
|---|---|
Molecular Formula |
C16H13NO4S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(4-oxo-2-phenylchromen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C16H13NO4S/c1-22(19,20)17-14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,17H,1H3 |
InChI Key |
OITAOLSAMIHDBV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


